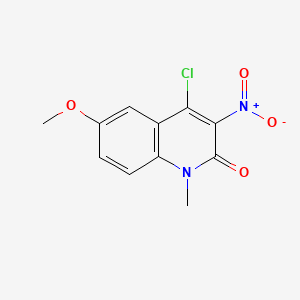![molecular formula C10H10ClF3N4 B13922732 1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13922732.png)
1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with tert-butyl, chloro, and trifluoromethyl groups. These substituents impart distinct chemical properties, making it a valuable molecule for various applications.
Méthodes De Préparation
The synthesis of 1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-3-(trifluoromethyl)aniline with tert-butyl isocyanide in the presence of a base can lead to the formation of the desired pyrazolo[3,4-d]pyrimidine ring system. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as adjusting temperature, solvent, and reaction time .
Analyse Des Réactions Chimiques
1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industries.
Mécanisme D'action
The mechanism of action of 1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. The compound can bind to active sites of enzymes or receptors, modulating their activity and triggering downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, 1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substituents. Similar compounds include:
- 1-tert-butyl-4-chloro-3-(trifluoromethyl)phenylisoquinoline
- 1-tert-butyl-4-chloro-3-(trifluoromethyl)phenylcarbamate
- 1-tert-butyl-4-chloro-3-(trifluoromethyl)phenylurea
These compounds share structural similarities but differ in their chemical properties and applications, highlighting the versatility of the pyrazolo[3,4-d]pyrimidine scaffold.
Propriétés
Formule moléculaire |
C10H10ClF3N4 |
|---|---|
Poids moléculaire |
278.66 g/mol |
Nom IUPAC |
1-tert-butyl-4-chloro-3-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H10ClF3N4/c1-9(2,3)18-8-5(7(11)15-4-16-8)6(17-18)10(12,13)14/h4H,1-3H3 |
Clé InChI |
LRRBSBYKUDBUCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C2=C(C(=N1)C(F)(F)F)C(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


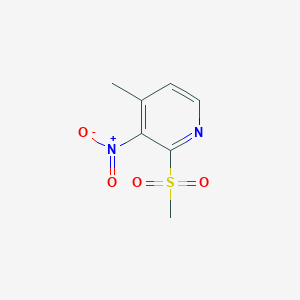
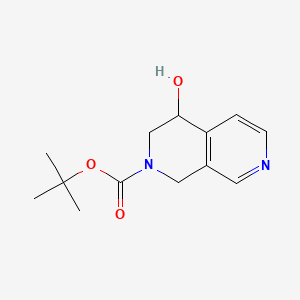


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13922668.png)
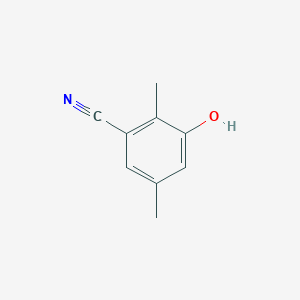
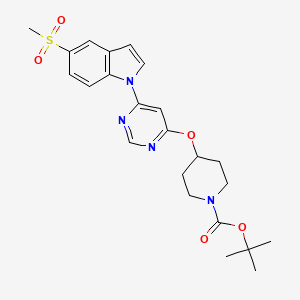
![7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B13922674.png)
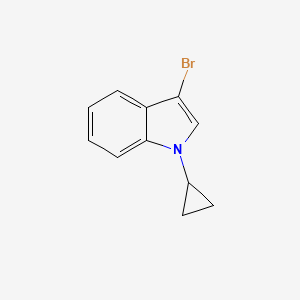
![2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13922686.png)
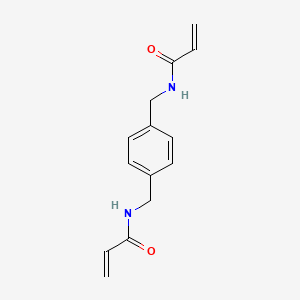
![1-(5-Chlorobenzo[b]thien-2-yl)ethanone](/img/structure/B13922704.png)

